Methyltrichlorosilane

描述

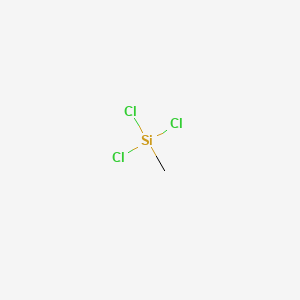

Structure

3D Structure

属性

IUPAC Name |

trichloro(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl3Si/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUFWMXJHAVVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl3Si, CH3SiCl3 | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61596-88-1 | |

| Record name | Silane, trichloromethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61596-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026426 | |

| Record name | Methyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 8 °F. Vapor and liquid may cause burns. Denser than water. Vapors are heavier than air., Colorless liquid with a sharp, irritating odor; [CHRIS], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

152 °F at 760 mmHg (EPA, 1998), 65.6 °C, 66 °C | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

15 °F (EPA, 1998), 45 °F (Open cup); 15 °F (Closed cup), 8 °C | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes in ethanol, Decomposes instantly in water, Solubility in water: reaction | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.27 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.270 at 25 °C/25 °C, Relative density (water = 1): 1.3 | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.17 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.17 (Air = 1), Relative vapor density (air = 1): 5.2 | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17.9 | |

| Record name | Methyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

75-79-6 | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloromethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichloromethyl silane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trichloromethyl-silane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIR5I18638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-108 °F (EPA, 1998), -90 °C | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLTRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0301 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Nomenclature and Chemical Identity Within Academic Contexts

In academic and industrial circles, methyltrichlorosilane is known by several names, with "trichloro(methyl)silane" being its preferred IUPAC name. wikipedia.orgnih.gov It is also commonly referred to as trichloromethylsilane. wikipedia.org This organosilicon compound is structurally defined by a central silicon atom bonded to one methyl group (-CH3) and three chlorine atoms (-Cl), giving it the chemical formula CH3SiCl3. wikipedia.orgdakenchem.com

Its identity is further specified by a unique CAS Number, 75-79-6, and the European Community (EC) Number 200-902-6, which are crucial for its unambiguous identification in chemical databases and regulatory frameworks. wikipedia.orgnih.gov The compound is a colorless liquid at room temperature with a pungent odor. wikipedia.orgdakenchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | trichloro(methyl)silane wikipedia.orgnih.gov |

| Other Names | This compound, Trichloromethylsilane wikipedia.org |

| CAS Number | 75-79-6 wikipedia.orgnih.gov |

| EC Number | 200-902-6 wikipedia.orgnih.gov |

| Molecular Formula | CH3SiCl3 wikipedia.orgnih.gov |

Significance of Methyltrichlorosilane As a Precursor in Advanced Materials Synthesis

The reactivity of the silicon-chlorine bonds makes methyltrichlorosilane a valuable precursor in the synthesis of a wide array of advanced materials. wikipedia.org Its applications span from the production of silicones to the fabrication of high-performance ceramics and surface modification.

One of its primary uses is in the production of cross-linked silicone polymers and resins. wikipedia.orgriverlandtrading.com Through hydrolysis, the chlorine atoms are replaced with hydroxyl (-OH) groups, which then undergo condensation to form a stable, three-dimensional siloxane network. wikipedia.org These silicone resins exhibit excellent thermal stability and water repellency, making them suitable for high-temperature electrical insulation and as protective coatings for electronic components. wikipedia.orgchemicalbook.com

Furthermore, this compound is a key ingredient in the synthesis of silicon carbide (SiC), a ceramic material known for its hardness and high thermal conductivity. up.ac.zaup.ac.za In processes like chemical vapor deposition (CVD), this compound serves as a single-source precursor, providing both the silicon and carbon atoms necessary for the formation of SiC films and nanoparticles. up.ac.zaup.ac.zaresearchgate.net These materials are critical in high-power electronics, abrasive applications, and as structural components in demanding environments. up.ac.za

The compound also finds application in surface modification, where it can be used to create water-repellent films on various substrates. riverlandtrading.comfishersci.ca Its reaction with surface moisture leads to the formation of a thin, durable layer of methylpolysiloxane. chemicalbook.com In the semiconductor industry, it is utilized in the chemical vapor deposition process for producing silicon-based materials like polysilicon. riverlandtrading.com

Historical Overview of Methyltrichlorosilane Research and Development

Industrial Synthesis Routes and Process Optimization

The industrial production of this compound is intrinsically linked to the broader synthesis of methylchlorosilanes, which are the foundational monomers for the silicone industry.

Rochow-Müller Process By-product Utilization

The cornerstone of industrial methylchlorosilane synthesis is the Rochow-Müller process, also known as the direct process. wikipedia.org This reaction involves passing chloromethane (B1201357) (methyl chloride) over elemental silicon in the presence of a copper catalyst at elevated temperatures, typically around 300°C. wikipedia.org While the primary and most desired product of this process is dimethyldichlorosilane ((CH₃)₂SiCl₂), this compound is a significant by-product, with its relative yield typically ranging from 3% to 15%. wikipedia.orgntnu.no

The direct synthesis is a complex catalytic process occurring in a fluidized bed reactor. wikipedia.org The reaction yields a mixture of methylchlorosilanes, including trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) and this compound. wikipedia.org The distribution of these products can be influenced by various factors, including the catalyst composition and the presence of promoters like zinc, tin, iron, and aluminum. wikipedia.orgacs.org For instance, reducing the amount of metal catalyst can shift the product distribution to favor the formation of this compound when it is the desired product. wikipedia.org

While often considered a by-product, this compound has its own industrial applications, such as in the production of pyrogenic silica (B1680970) and as a precursor for certain silicone resins. ntnu.no However, significant research efforts are directed towards optimizing the Rochow-Müller process to maximize the yield of dimethyldichlorosilane and to find efficient uses for the less desired by-products like this compound. acs.orgresearchgate.net

Catalytic Conversion Methods for Production of Methylchlorosilanes

Catalytic conversion methods are employed to transform less desirable by-products from the Rochow-Müller process into more valuable methylchlorosilanes. One such method involves the catalytic conversion of methyldichlorosilane (B44661) (CH₃SiHCl₂), a carbon-containing impurity in the production of polysilicon, into this compound. rsc.org This process utilizes low-cost catalysts such as activated carbon (AC), AlCl₃, and A100 resin, with silicon tetrachloride serving as the chlorine source. rsc.org

Research has shown that activated carbon is a particularly effective catalyst for this conversion. rsc.org Under optimal conditions—a reaction temperature of 140°C, a molar ratio of methyldichlorosilane to silicon tetrachloride of 1:3, and a liquid hourly space velocity of 3.0 h⁻¹—a maximum conversion of methyldichlorosilane of nearly 85% can be achieved. rsc.org The activated carbon catalyst also demonstrates good stability, maintaining a conversion rate of about 70% after 120 hours of operation. rsc.org

The mechanism for this catalytic conversion is believed to involve a free radical reaction. rsc.org This process not only purifies the trichlorosilane (B8805176) used in polysilicon production but also converts an impurity into a useful product, this compound.

Laboratory-Scale Synthesis and Derivatization

In the laboratory, this compound is a versatile reagent for the synthesis of a variety of functionalized organosilicon compounds. Its three reactive chlorine atoms allow for a range of substitution and derivatization reactions. dakenchem.com

Synthesis of Functionalized Silanes and Siloxanes

This compound serves as a starting material for producing functionalized silanes and siloxanes. Through hydrolysis, this compound reacts with water to form methylsilanetriol (B1219558) (CH₃Si(OH)₃), which is unstable and condenses to form a highly cross-linked polysiloxane network (MeSiO₁.₅)ₙ. wikipedia.org This property is utilized in the production of methyl silicone resins. wikipedia.org

Alcoholysis, the reaction with alcohols, converts this compound into alkoxysilanes. For example, reaction with methanol (B129727) yields trimethoxymethylsilane (B72481) (CH₃Si(OCH₃)₃). wikipedia.org These alkoxysilanes are important precursors for various materials.

Furthermore, this compound can be used to synthesize functionalized mesoporous silica in a one-step process involving the simultaneous hydrolysis and condensation of sodium silicate (B1173343) with the organosilane in the presence of a template surfactant. uobaghdad.edu.iq Hydrosilylation reactions, often catalyzed by platinum complexes, are also a key method for creating a wide variety of organosilicon compounds from precursors derived from this compound. sciepub.com

Preparation of Organosilicon Derivatives via Substitution Reactions

The three chlorine atoms in this compound are readily displaced by various nucleophiles, making it a valuable precursor for a wide range of organosilicon derivatives. dakenchem.com A significant application is in the cleavage of carbon-oxygen bonds. A combination of this compound and sodium iodide can be used to cleave ethers, esters, and lactones to yield the corresponding carboxylic acids. wikipedia.org This reagent system is also effective for converting acetals to their parent carbonyl compounds under mild conditions and for transforming alcohols into iodides. wikipedia.org

Another important substitution reaction involves the use of Grignard reagents. Although Frederic Kipping pioneered the use of Grignard reagents with chlorosilanes in the early 20th century, this method remains fundamental in organosilicon chemistry for forming new silicon-carbon bonds. wikipedia.org For instance, treatment of silyl-epoxides with Grignard reagents can lead to rearrangement and addition reactions, providing access to highly functionalized tertiary silanes. nih.gov

Redistribution Reactions and Catalysis in Methylchlorosilane Synthesis

Redistribution reactions provide a pathway to interconvert different methylchlorosilanes, thereby enhancing the utility of the product mixture from the Rochow-Müller process. These reactions involve the exchange of substituents (methyl groups and chlorine atoms) between silicon centers and are typically catalyzed.

Historically, Lewis acids like aluminum chloride (AlCl₃) were among the first catalysts used for the redistribution of hydrosilanes and chlorosilanes. rsc.org However, these reactions often required high temperatures. rsc.org More recently, various borohydrides have been found to efficiently catalyze these redistribution reactions under milder conditions. rsc.orgsemanticscholar.org For example, lithium borohydride (B1222165) (LiBH₄) in hexamethylphosphoramide (B148902) (HMPA) is an effective catalytic system for a broad range of substituted hydrosilane and chlorosilane substrates. rsc.org

Ionic liquids have also emerged as effective catalysts. Specifically, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have shown high activity in the redistribution reaction between this compound and tetramethylsilane (B1202638) to produce trimethylchlorosilane. acs.org With a [BMIM]Cl−3AlCl₃ catalyst, a trimethylchlorosilane yield of 72.5% can be achieved at a relatively low temperature of 60°C, with nearly 100% conversion of the reactants. acs.org A significant advantage of using ionic liquid catalysts is their ease of separation from the reaction mixture and their potential for recycling. acs.org

Hydrogenation of this compound to Trichlorosilane

A variety of catalyst systems have been investigated for the hydrogenation of MTS. Carbon-supported catalysts are frequently used due to their high surface area and relative inertness. mdpi.comrsc.org

Carbon-supported Rhenium (Re): Studies have shown that carbon-supported rhenium catalysts are effective for the hydrogenation of MTS to TCS in the temperature range of 500-700°C. confex.com

Rhodium-Rhenium (Rh-Re): Bimetallic Rh-Re catalysts supported on carbon have also been identified as effective for this transformation under similar high-temperature conditions. confex.com Rhodium itself is a well-known hydrogenation catalyst for various functional groups. appliedcatalysts.comethz.chtcichemicals.com

Other Systems: Other metals and supports have also been explored. For instance, anion-exchange resins have been used to catalyze the conversion of related compounds. mdpi.comresearchgate.net

The choice of catalyst and support can significantly impact the activity and selectivity of the hydrogenation process. mdpi.com

The efficiency and selectivity of the hydrogenation of this compound are highly dependent on various process parameters.

Temperature: The reaction is typically conducted at high temperatures, generally between 500°C and 700°C. confex.com

Pressure: The reaction is often carried out at atmospheric pressure. researchgate.net

Catalyst Stability: Maintaining the stability of the catalyst is crucial for long-term industrial operation.

Selectivity: The primary goal is the selective hydrogenation to trichlorosilane, minimizing the formation of byproducts. researchgate.net The selectivity of the reaction can be influenced by the catalyst composition and reaction conditions. nih.govethz.chmdpi.com

Table 2: General Process Parameters for MTS Hydrogenation

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 500 - 700 °C confex.com |

| Catalyst | Carbon-supported Re or Rh-Re confex.com |

Methylation Reactions with Methyl Chloride

The gas-phase methylation of this compound with methyl chloride is a valuable reaction for producing dimethyldichlorosilane, a key monomer for silicone polymers. researchgate.netresearcher.life This reaction is typically carried out in the presence of a chlorine acceptor, such as metallic aluminum, and a catalyst. researchgate.netgoogle.com

The addition of activated carbon to the metallic aluminum significantly enhances the methylation of this compound, with dimethyldichlorosilane being the predominant product. researchgate.net In this system, activated carbon acts as a catalyst. researchgate.net The reaction is further promoted by the addition of active metals like tin and zinc, which work synergistically with the activated carbon to catalyze the formation of dimethyldichlorosilane. researchgate.netresearchgate.net

The reaction proceeds through a proposed mechanism where methyl chloride reacts with the aluminum acceptor. researchgate.net The process conditions, including temperature, can be optimized to improve the conversion of this compound and the yield of the desired product. google.com For example, baseline performance has been established for this reaction over a tin-catalyzed aluminum fixed bed at 300°C. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethyldichlorosilane |

| Trimethylchlorosilane |

| Tetramethylsilane |

| Trichlorosilane |

| Silicon tetrachloride |

| Methyl chloride |

| Aluminum chloride |

| 1-butyl-3-methylimidazolium chloroaluminate |

| Rhenium |

| Rhodium |

| Tin |

| Zinc |

Gas-Phase Reaction Kinetics and Dynamics

The gas-phase reactions of this compound (MTS) are fundamental to processes such as the chemical vapor deposition (CVD) of silicon carbide (SiC). iastate.eduaip.org Understanding the kinetics and mechanisms of these reactions is crucial for controlling the deposition process and the quality of the resulting material. aip.orgresearchgate.net

The thermal decomposition of this compound in the gas phase is a complex process involving multiple reaction pathways. acs.org Studies combining experimental and theoretical methods have identified several key unimolecular decomposition channels. The primary pathways for the decomposition of MTS are Si-C bond cleavage, C-H bond cleavage, and the 1,2-elimination of hydrogen chloride (HCl). acs.orgacs.org Theoretical calculations using RRKM theory have shown that Si-C bond cleavage to produce methyl (CH₃) and trichlorosilyl (B107488) (SiCl₃) radicals is the most probable pathway for the unimolecular decomposition of CH₃SiCl₃. acs.org

Experimental studies in flow systems at temperatures between 825 and 977 K have identified methane (B114726) (CH₄), methyl chloride (CH₃Cl), dichlorosilylene (B1217353) (SiCl₂), and dichloromethylsilane (B8780727) (CH₂SiCl₂) as the major products, with ethane (B1197151) (C₂H₆) as a minor product. acs.org Flash pyrolysis studies have also confirmed that at temperatures below 1350 K, the decomposition primarily occurs via Si-C bond homolysis. escholarship.org As the temperature increases, the elimination of CH₃Cl to form SiCl₂ becomes more significant. escholarship.org

A comprehensive reaction mechanism proposed to account for the gas-phase chemistry in SiC CVD from MTS and H₂ involves 114 elementary reactions. researchgate.netnih.gov This mechanism includes the initial decomposition of MTS and the subsequent reactions of the resulting species. nih.gov

Experimental evidence strongly suggests that the pyrolysis of this compound involves radical-chain mechanisms. osti.govresearchgate.netunt.edu The initial unimolecular decomposition of MTS, primarily through Si-C bond cleavage (CH₃SiCl₃ → •CH₃ + •SiCl₃), generates the initial radicals that propagate the chain reaction. acs.org

The methyl radical (•CH₃) is highly reactive and can participate in subsequent reactions, such as abstracting a hydrogen or chlorine atom from another MTS molecule. acs.orgresearchgate.net These abstraction reactions are key steps in the chain propagation:

Hydrogen abstraction: •CH₃ + CH₃SiCl₃ → CH₄ + •CH₂SiCl₃ researchgate.net

Chlorine abstraction: •CH₃ + CH₃SiCl₃ → CH₃Cl + •Si(CH₃)Cl₂

The thermodynamic properties of the various gas-phase species and transition states involved in the pyrolysis of this compound are essential for understanding reaction equilibria and kinetics. nih.govresearchgate.net These properties, including enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), have been determined through quantum chemistry calculations and are crucial for kinetic modeling of the CVD process. iastate.eduresearchgate.netaip.org

A comprehensive study evaluated the thermodynamic data for a set of 226 species relevant to the MTS pyrolysis system. researchgate.net The data for 163 of these species were calculated using accurate model chemistries like G3(MP2) and G3//B3LYP, combined with statistical thermodynamics. researchgate.net These calculations provide a consistent and reliable set of thermodynamic data over a wide temperature range (300-2000 K). researchgate.net Similarly, the thermodynamic properties of transition states for 73 reactions in the MTS decomposition mechanism have been calculated, allowing for the determination of activation energies and Gibbs free energy barriers. iastate.edu

Below are tables summarizing the calculated thermodynamic properties for key species involved in MTS pyrolysis at a standard temperature.

| Species | Formula | Enthalpy of Formation (ΔfH°₂₉₈) (kJ/mol) | Standard Entropy (S°₂₉₈) (J/mol·K) |

|---|---|---|---|

| This compound | CH₃SiCl₃ | -513.8 | 359.4 |

| Methyl Radical | •CH₃ | 146.7 | 194.2 |

| Trichlorosilyl Radical | •SiCl₃ | -373.2 | 330.1 |

| Methane | CH₄ | -74.8 | 186.3 |

| Hydrogen Chloride | HCl | -92.3 | 186.9 |

| Dichlorosilylene | SiCl₂ | -169.0 | 281.2 |

The Gibbs free energies of activation (ΔG‡) provide insight into the feasibility of different reaction pathways at various temperatures. iastate.edu For instance, at 1400 K, a typical CVD temperature, the relative Gibbs free energies indicate the most favorable decomposition routes. iastate.edu

| Reaction | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| CH₃SiCl₃ → •CH₃ + •SiCl₃ | 93.5 | 61.9 |

| CH₃SiCl₃ → CH₂SiCl₂ + HCl | 80.0 | 79.9 |

| CH₃SiCl₃ → •CH₂SiCl₃ + H• | 105.1 | 76.4 |

The rate constants for the elementary reactions in the pyrolysis of this compound have been extensively studied using theoretical methods. acs.orgiastate.edunih.gov For reactions with a well-defined energy barrier, Transition State Theory (TST) is commonly used to calculate the rate constants. acs.orgnih.gov For barrierless reactions, such as radical recombinations, Canonical Variational Transition State Theory (CVTST) is applied to find the generalized transition state that maximizes the Gibbs free energy along the reaction path. acs.orgnih.gov

These calculations are critical for developing accurate kinetic models for SiC CVD. nih.govacs.org A comprehensive study calculated the rate constants for a 114-reaction mechanism for MTS pyrolysis in the presence of H₂. acs.orgiastate.edu The geometries and frequencies used in these calculations were often determined using second-order perturbation theory (MP2), with final energies refined using higher-level methods like coupled-cluster theory (CCSD(T)). iastate.eduacs.org

The rate constants are typically expressed in the Arrhenius form, k(T) = A * Tⁿ * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy. acs.org

Below is a table of calculated rate constant expressions for key reactions in the MTS system.

| Reaction | A (cm³·molecule⁻¹·s⁻¹ or s⁻¹) | n | Ea (kJ/mol) |

|---|---|---|---|

| CH₃SiCl₃ → •CH₃ + •SiCl₃ | 1.55 x 10¹⁶ | 0.00 | 391.20 |

| •CH₃ + CH₃SiCl₃ → CH₄ + •CH₂SiCl₃ | 1.26 x 10⁻¹¹ | 0.00 | 48.14 |

| H• + SiCl₄ → HCl + •SiCl₃ | 2.32 x 10⁻¹² | 0.00 | 39.91 |

| •SiCl₃ + Cl• → SiCl₄ | 1.10 x 10⁻¹⁰ | 0.00 | 0.00 |

The calculated rate constants have been compared with available experimental data, and the deviations are generally less than one order of magnitude, indicating that the theoretical approaches provide a reasonable description of the reaction kinetics. acs.orgnih.gov

The choice of carrier gas has a significant impact on the decomposition rate and mechanism of this compound. osti.govresearchgate.nethanrimwon.com Experimental studies have shown that using hydrogen (H₂) as a carrier gas increases the rate of MTS decomposition compared to an inert gas like helium (He) or argon (Ar). osti.govresearchgate.net This observation contradicts predictions based solely on collisional energy transfer, which would suggest a slower decomposition in hydrogen. osti.gov

The accelerated decomposition in the presence of H₂ points to its active chemical participation in the reaction mechanism, specifically through a radical-chain process. osti.govresearchgate.netunt.edu Hydrogen can react with methyl radicals, which are formed during the initial decomposition of MTS, to produce methane and a hydrogen atom:

•CH₃ + H₂ → CH₄ + H•

Homogeneous nucleation, or the formation of particles (powders) directly in the gas phase, is a critical phenomenon in the CVD of SiC from this compound. msstate.edudtic.miltau.ac.il It can occur when the concentration of precursor species or intermediates exceeds their saturation limit at a given temperature, leading to the formation of clusters and, eventually, macroscopic particles. msstate.edu This process is generally undesirable as it depletes the gas phase of growth species, can lead to defects in the deposited film, and can clog the reactor system. researchgate.net

In the MTS system, the formation of silicon droplets in the gas phase is a significant concern, particularly at higher temperatures (>1700 °C) or high precursor concentrations. msstate.eduresearchgate.net The addition of chlorine-containing species, such as HCl, can suppress the homogeneous nucleation of silicon. msstate.edu Theoretical calculations suggest that chlorinated silicon species, like SiCl₂, are less prone to clustering in the gas phase compared to species like SiH₂. msstate.edu The use of MTS itself, a chlorinated precursor, helps to circumvent the issue of silicon droplet formation that is more problematic in silane-based CVD processes. mdpi.com

Pyrolysis Mechanisms and Decomposition Pathways

Surface Chemistry and Heterogeneous Reactions of this compound

This compound (MTS) is highly reactive, a characteristic that is central to its application in surface chemistry. Its interactions with surfaces are predominantly governed by the hydrolysis of its Si-Cl bonds and subsequent condensation reactions. These reactions allow for the covalent modification of surfaces containing hydroxyl groups, such as glass, silica, and various metal oxides.

Surface Functionalization and Modification Protocols

The functionalization of surfaces with this compound is a versatile method for altering their chemical and physical properties. The protocols often involve exposing a substrate to MTS in either a liquid or vapor phase. The presence of water is crucial, as it hydrolyzes the chlorosilane to a reactive silanol (B1196071) intermediate, which then condenses with surface hydroxyl groups or self-condenses to form a polysiloxane network. rsc.org

This compound is widely used to render hydrophilic surfaces hydrophobic or even superhydrophobic. riverlandtrading.com Treatment with MTS can yield three-dimensional polymethylsiloxane networked nanostructures on a surface. acs.org This process significantly increases surface roughness at the micro- and nanoscale, which, combined with the low surface energy of the methyl groups, leads to superhydrophobicity. acs.orgmdpi.com This state, often described by the Cassie-Baxter model, involves trapping air between the water droplet and the solid substrate, causing water to sit on the surface with a very high contact angle. mdpi.comnih.gov

The morphology of these nanostructures can be controlled by varying synthesis conditions, evolving from discrete and fibrous to networked or spherical forms. nih.gov For instance, studies have demonstrated the ability to create nanofibers with diameters of 18–90 nm and nanospheres of 240–300 nm by adjusting the phase separation of MTS on glass or SiO₂ substrates. nih.gov The resulting surfaces exhibit high water contact angles, a key indicator of their water-repellent nature. nih.gov Research has shown that coating materials like geopolymer membranes with MTS can dramatically increase the water contact angle from hydrophilic (28°) to highly hydrophobic (136.5°), approaching the superhydrophobic threshold of 150°. mdpi.com

| Substrate | MTS Treatment Protocol | Initial Contact Angle | Final Contact Angle | Key Finding | Reference |

|---|---|---|---|---|---|

| Geopolymer Membrane | Coating with an MTS-ethanol solution | 28° | 136.5° | MTS coating nearly achieved a superhydrophobic state, making the membrane suitable for desalination. | mdpi.com |

| Glass Microscope Slides | Treatment with MTS solution | Hydrophilic | Superhydrophobic (>150°) | MTS treatment creates 3D polymethylsiloxane nanostructures leading to a Cassie-Baxter state. | acs.org |

| Glass and SiO₂ | Phase separation from solution | N/A | High contact angle and high hysteresis | Morphology (nanofibers vs. nanospheres) can be controlled by synthesis conditions. | nih.gov |

| TPU Nanofibers | Hydrolysis of MTS on carbon nanotube-decorated nanofibers | N/A | 155° | Created a flexible and stretchable superhydrophobic surface. | mdpi.com |

The surface modification of materials is a critical step for the covalent immobilization of biomolecules, a process used to improve the bioactivity of materials like bioceramics. researchgate.net Organosilanes, including alkylchlorosilanes, serve as essential anchor molecules to introduce functional groups onto an inorganic surface. rsc.orgresearchgate.net While this compound itself does not typically provide the specific functional groups needed for direct biomolecule coupling, its reaction with a surface creates a reactive polysiloxane layer. acs.org This layer can be further functionalized in subsequent steps.

The general protocol involves an initial silanization step to introduce reactive moieties. grafiati.com For example, a surface can be treated to create hydroxyl groups, which are then silanized to form covalent Si-O-Si bonds. grafiati.com The chosen silane (B1218182) can introduce various functional groups (e.g., aldehyde, epoxy, amino) that can then react with primary amines or other functionalities on proteins and other biomolecules to achieve stable immobilization. grafiati.comihp-microelectronics.com Therefore, MTS can be used in an initial step to create a reactive silica-like surface that is then treated with a second, functional organosilane for the final biomolecule attachment.

Heterogeneous Reaction Models in Chemical Vapor Deposition

In Chemical Vapor Deposition (CVD), this compound is a key precursor for producing silicon carbide (SiC) coatings. researchgate.netaip.org Understanding the heterogeneous reaction kinetics is essential for controlling the deposition process. cambridge.org Models for SiC deposition from MTS incorporate both homogeneous gas-phase reactions and heterogeneous surface reactions. cambridge.org A common approach models the process in three main stages: (i) gas-phase decomposition of MTS into key intermediates, (ii) adsorption of these intermediates onto the growing film's surface sites, and (iii) surface reactions of the adsorbed species to form SiC. researchgate.netcambridge.org

The adsorption of gas-phase species onto the substrate is a critical step in the CVD process. The kinetics of SiC deposition from MTS can be modeled by considering the adsorption of silicon-containing and carbon-containing intermediates. cambridge.org The equilibrium constants for these surface adsorption reactions are crucial parameters in kinetic models, though they can be difficult to determine and are sometimes treated as model parameters. cambridge.orgcambridge.org

One kinetic study determined the equilibrium constants for the adsorption of silicon-carrying and carbon-carrying intermediates, as well as the rate constant for their subsequent surface reaction to form silicon carbide. cambridge.org

| Process | Parameter | Value (Arrhenius Form) | Reference |

|---|---|---|---|

| Adsorption of Si-carrying intermediate | Equilibrium Constant (K) | 0.5 × 10¹¹ exp[(-21.6 kJ/mol)/RT] | cambridge.org |

| Adsorption of C-carrying intermediate | Equilibrium Constant (K) | 7.1 × 10⁹ exp[(-33.1 kJ/mol)/RT] | cambridge.org |

| Surface reaction of intermediates | Rate Constant (k) | 4.6 × 10⁵ exp[(-265.1 kJ/mol)/RT] | cambridge.org |

These constants are vital for simulating the deposition process and predicting the growth rate and stoichiometry of the SiC film under different conditions. cambridge.org

Surface Kinetic Mechanisms of Epitaxial Growth

In the MTS-H₂ gaseous system, where MTS is the single precursor diluted in hydrogen, the growth of the SiC epitaxial layer is governed by a series of surface reactions. dntb.gov.uamdpi.comnih.govresearcher.life The deposition surface is typically assumed to be the Si-face, with surface sites terminated by either an open site or a hydrogen atom. dntb.gov.uamdpi.comnih.govresearcher.life

The kinetic model for SiC deposition from MTS involves several key steps:

Gas-phase decomposition: MTS molecules decompose in the gas phase into various intermediate species. Key intermediates include silicon-containing species like SiCl₂ and SiCl₄, and carbon-containing species such as CH₄, C₂H₂, and C₂H₄. researchgate.netnih.govcambridge.org

Adsorption: These intermediates adsorb onto the active sites of the growing film surface. cambridge.org

Surface reaction: The adsorbed intermediates react on the surface to form the SiC crystal lattice. cambridge.org

Studies have shown that the growth rate can be limited by surface reactions at lower temperatures (bellow 1300°C) and by mass transfer of reactants at higher temperatures. researchgate.netcapes.gov.br The addition of chlorinated species like those from MTS helps prevent silicon nucleation in the gas phase, allowing for higher precursor input flows and consequently much higher growth rates, exceeding 100 μm/h. researchgate.netresearchgate.net The C/Si ratio and Cl/Si ratio in the gas mixture are critical parameters that influence the growth rate and the incorporation of dopants like nitrogen. researchgate.netresearchgate.net

The table below summarizes key kinetic parameters for the SiC deposition process from MTS, as reported in a study modeling the process in a hot-wall CVD reactor. cambridge.org

| Reaction Step | Parameter | Value |

| Gas Phase Decomposition (Forward) | Pre-exponential factor | 2.0 × 10²⁵ |

| Activation Energy | 448.2 kJ/mol | |

| Gas Phase Decomposition (Backward) | Pre-exponential factor | 1.1 × 10³² |

| Activation Energy | -416.2 kJ/mol | |

| Surface Adsorption (Si-intermediate) | Pre-exponential factor | 0.5 × 10¹¹ |

| Activation Energy | -21.6 kJ/mol | |

| Surface Adsorption (C-intermediate) | Pre-exponential factor | 7.1 × 10⁹ |

| Activation Energy | -33.1 kJ/mol | |

| Surface Reaction of Intermediates | Pre-exponential factor | 4.6 × 10⁵ |

| Activation Energy | -265.1 kJ/mol |

Nucleophilic Substitution Reactions at Silicon

The silicon atom in this compound is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the chlorine atoms. guidechem.com These reactions are fundamental to the synthesis of a wide range of organosilicon compounds.

Ligand Metathesis Reactions

Ligand metathesis involves the exchange of ligands between the silane and another reagent. A prominent example is the Grignard reaction, which is a versatile method for forming silicon-carbon bonds. acs.org The reaction of this compound with Grignard reagents (RMgX) or organolithium reagents allows for the substitution of one or more chlorine atoms with alkyl or aryl groups. acs.orgnih.govacs.orgacs.orgresearchgate.net

The kinetics of the Grignard reaction with chlorosilanes like this compound have been studied. acs.orgnih.govacs.org Unlike reactions with alkoxysilanes, the rate of reaction with chlorosilanes is not significantly affected by the replacement of ether solvents with toluene. acs.orgnih.govacs.org The proposed mechanism involves a four-center transition state without the initial replacement of a solvent molecule from the magnesium center. acs.orgnih.gov The large negative activation entropies observed are consistent with the formation of a cyclic transition state. acs.orgnih.gov

A study of the reaction between this compound and butylmagnesium chloride or phenylmagnesium bromide in diethyl ether and ether-toluene mixtures revealed these mechanistic details. acs.org

Another example of a metathesis reaction is the synthesis of methyltris(3,5-dimethylpyrazolyl)silane, where this compound reacts with three equivalents of lithium 3,5-dimethylpyrazolate. acs.orgresearchgate.netresearchgate.net

Silane Etherification Reactions

This compound readily undergoes alcoholysis, a reaction with alcohols to form alkoxysilanes. guidechem.comwikipedia.org This process, also known as silane etherification, involves the nucleophilic substitution of chloride ions by alkoxy groups. guidechem.com For instance, the reaction of this compound with methanol yields trimethoxymethylsilane and hydrochloric acid. wikipedia.org

Reaction with Methanol: CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl wikipedia.org

This reaction is a key step in the production of various silicon-based materials. The resulting alkoxysilanes can be further processed, for example, through hydrolysis and condensation, to create silicone resins and other polymers. The reaction is typically vigorous and liberates corrosive hydrogen chloride gas. echemi.comnoaa.govgelest.com

Polymerization and Oligomerization Mechanisms

This compound serves as a crucial monomer for the synthesis of various silicon-containing polymers and resins due to its trifunctional nature, which allows for the formation of cross-linked three-dimensional networks. wikipedia.orgottokemi.com

Formation of Cross-Linked Siloxane Polymers and Resins

The hydrolysis of this compound is the foundational reaction for producing highly cross-linked methyl silicone resins. wikipedia.orgfrontiersin.org In this reaction, the three chlorine atoms are replaced by hydroxyl groups, forming an unstable silanetriol intermediate, methylsilanetriol (CH₃Si(OH)₃). wikipedia.org

Idealized Hydrolysis Reaction: CH₃SiCl₃ + 3 H₂O → CH₃Si(OH)₃ + 3 HCl wikipedia.org

This silanetriol is highly reactive and readily undergoes condensation reactions, where silanol groups react with each other to form siloxane (Si-O-Si) bonds and eliminate water. wikipedia.org This polycondensation process leads to the formation of a rigid, cross-linked polymer network, often represented by the formula [CH₃SiO₁.₅]n. wikipedia.org

Condensation Reaction: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O wikipedia.org

These resulting methyl silicone resins exhibit high thermal stability, making them suitable for applications such as high-temperature electrical insulation and protective coatings for electronic components. wikipedia.org The trifunctionality of this compound allows it to be used as a cross-linking agent to create branched structures in linear polysiloxanes like polydimethylsiloxane (B3030410) (PDMS). wikipedia.org The hydrolysis reaction is vigorous, reacting with water or even moisture in the air, and produces corrosive hydrogen chloride. echemi.comnoaa.govgelest.comnih.gov

The properties of the final polymer can be influenced by the conditions of the hydrolytic polycondensation, such as the concentration of hydrochloric acid and the phase state of the reaction system. plastics-news.ru

Synthesis of Polymethylsilsesquioxanes and their Derivatives

Polymethylsilsesquioxanes (PMSQ) are a class of organosilicon polymers with the general formula [CH₃SiO₁.₅]n, also known as T-resins. newsama.com They are synthesized through the hydrolytic polycondensation of this compound or its derivatives, such as methyltriethoxysilane. ineosopen.org

The technology for producing PMSQ is based on this hydrolytic polycondensation. ineosopen.org Depending on the reaction conditions, PMSQ can be obtained in various structural forms, from macrogels to oligomers with a high content of hydroxyl groups that are soluble in water-alcohol mixtures. ineosopen.org The presence of residual hydroxyl groups in the PMSQ structure is crucial as it influences their properties and applications, allowing them to function as both hydrogels and water-repelling agents. ineosopen.org

Research has shown that the hydrolytic polycondensation of this compound can lead to the formation of cage-like compounds through the rearrangement of siloxane bonds. newsama.com

Anionic Polymerization and Silicon Chloride Linking Chemistry

This compound (CH₃SiCl₃) is a crucial reagent in polymer chemistry, primarily utilized as a trifunctional linking agent or coupling agent in conjunction with living anionic polymerization techniques. dakenchem.comwikipedia.org This application allows for the precise synthesis of complex, non-linear macromolecular architectures, such as star-shaped polymers and dendritic structures, which are otherwise difficult to produce. buffalo.edursc.org The effectiveness of this compound stems from the high reactivity of its three silicon-chlorine (Si-Cl) bonds toward the nucleophilic carbanions of living polymer chains. dakenchem.comuoa.gr

The general mechanism involves the "arm-first" approach, where linear polymer chains with active anionic ends are synthesized first. rsc.org These living macroanions then react with the this compound molecule in a subsequent step. The reaction is a nucleophilic substitution, where the carbanionic end of a living polymer chain attacks the electrophilic silicon atom of this compound. This attack displaces a chloride ion, which is an excellent leaving group, and forms a stable silicon-carbon (Si-C) covalent bond. researchgate.net Since the molecule has three reactive Si-Cl bonds, it can sequentially react with three separate living polymer chains. uoa.gr This process effectively "links" the three polymer arms to a central silicon core, consuming the active chain ends in a reaction often referred to as quenching or termination. researchgate.net

The stoichiometry and reaction conditions must be carefully controlled to ensure complete linking and to avoid side reactions or the formation of a mixture of products. For instance, steric hindrance from bulky polymer chains can sometimes impede the reaction, making the substitution of the third chlorine atom more difficult than the first two. buffalo.eduresearchgate.net

Table 1: Functional Role of this compound in Anionic Polymerization

| Feature | Description |

| Chemical Function | Trifunctional linking (coupling) agent. dakenchem.com |

| Reaction Type | Nucleophilic substitution at the silicon center. |

| Reactants | Living polymer macroanions (e.g., Polystyryllithium, Poly(butadienyl)lithium) and this compound. researchgate.netuoa.gr |

| Bond Formation | Covalent Silicon-Carbon (Si-C) bond. |

| Bond Cleavage | Silicon-Chlorine (Si-Cl) bond. |

| Effect on Polymer Chain | Terminates or "quenches" the living anionic chain end. researchgate.net |

| Resulting Architectures | 3-arm star polymers, star-block copolymers, asymmetric stars, dendritic polymer cores. buffalo.eduuoa.gracs.org |

Detailed Research Findings

Research has demonstrated the utility of this compound in creating a variety of well-defined polymer structures.

Symmetric and Asymmetric Star Polymers: this compound is widely used to synthesize three-arm star polymers. buffalo.eduuoa.gr By reacting living polymer chains, such as poly(butadienyl)lithium, with this compound, researchers have successfully produced three-arm star polybutadienes. uoa.gr The subsequent hydrogenation of these polybutadiene (B167195) stars yields three-arm polyethylene (B3416737) stars. rsc.org Furthermore, by carefully controlling the stepwise reaction, asymmetric stars can be synthesized. For example, reacting living polystyrene chains with an excess of this compound can produce a monosubstituted macromolecular linking agent (PS-SiCl₂-CH₃). researchgate.net This intermediate can then react with two living chains of a different polymer, like polyisoprene, to form an A₂B-type miktoarm (mixed-arm) star polymer. researchgate.net

Star-Block Copolymers: The methodology extends to more complex arms. Living diblock copolymers, such as polystyrene-b-polybutadiene, can be linked with this compound to create three-arm star-block copolymers. buffalo.edu This technique allows for the combination of different polymer properties into a single, complex macromolecule.

Dendritic and Complex Architectures: this compound also serves as a core for creating higher-generation dendritic polymers. acs.orgnih.gov In a convergent approach, living dendritic "dendrons" can be coupled using this compound to form well-defined, cascade-branched macromolecules. acs.org For instance, second (G-2) and third (G-3) generation dendritic polybutadienes have been synthesized by coupling the corresponding living dendrons with this compound. acs.org In other advanced syntheses, it has been used to create novel shapes, such as tadpole-shaped polystyrene, by first reacting it with a single polystyryllithium chain to form a difunctional macromolecular linking agent. ohiolink.edu

Table 2: Selected Examples of Polymers Synthesized via this compound Linking Chemistry

| Polymer Architecture | Living Polymer Arm(s) / Precursor | Key Finding / Application | References |

| Three-Arm Star Polybutadiene | Poly(butadienyl)lithium | Synthesis of model three-arm star polymers for studying solution properties. | uoa.gr |

| Three-Arm Star-Block Copolymer | Polystyrene-b-polybutadiene lithium | Creation of star-block copolymers with distinct blocks. | buffalo.edu |

| Miktoarm Star Copolymer (PS(PI)₂) | Polystyryllithium and Poly(isoprenyl)lithium | Stepwise synthesis of asymmetric stars by first forming a macromolecular linking agent. | researchgate.net |

| G-2 and G-3 Dendritic Polybutadiene | Living G-2 and G-3 polybutadiene dendrons | Use as a core to couple pre-formed dendritic arms into higher-generation structures. | acs.org |

| Tadpole-Shaped Polystyrene | ω-methyldichlorosilylpolystyrene and α-4-pentenylpoly(styryl)lithium | Formation of a novel polymer architecture by combining linking chemistry with metathesis cyclization. | ohiolink.edu |

Applications of Methyltrichlorosilane in Advanced Scientific Domains

Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC)

CVD is a versatile process used to produce high-quality, high-performance solid materials, often in the form of thin films. In the context of SiC production, MTS is a favored precursor due to its 1:1 ratio of silicon to carbon atoms, which is advantageous for growing stoichiometric SiC. mdpi.com The process generally involves the thermal decomposition of MTS in the presence of a carrier gas, typically hydrogen, at elevated temperatures. mdpi.comresearchgate.net

As a Precursor for SiC Film Growth and Epitaxy

MTS is widely utilized as a single-source precursor for the synthesis of SiC films. mdpi.com The addition of chlorinated species, such as those derived from MTS, helps to prevent silicon nucleation in the gas phase, enabling higher precursor input flows and consequently much higher growth rates than standard methods using silane (B1218182) and hydrocarbons. researchgate.netdiva-portal.org This makes MTS a promising precursor for the homoepitaxial growth of SiC. diva-portal.org High-quality polycrystalline SiC films can be grown at 1000°C using MTS, and at higher temperatures, single-crystalline SiC can be deposited. mdpi.com

A two-step CVD process has been demonstrated for the epitaxial growth of 3C-SiC films on Si(100) substrates. This process involves using a SiC buffer layer grown at a lower temperature, which then allows for the growth of a high-quality epitaxial 3C-SiC film using this compound at 1200°C. acs.org

Computational Fluid Dynamics (CFD) has become an indispensable tool for designing and optimizing SiC-CVD reactors. researchgate.net CFD simulations allow for the prediction of temperature and flow distribution within the CVD chamber, which is crucial for achieving uniform SiC film deposition. ingentaconnect.com Researchers have developed models to simulate the CVD process in the CH₃SiCl₃/H₂ system, which can include a two-step MTS decomposition and a one-step SiC growth model. researchgate.netnih.gov These simulations help in understanding the complex interplay of process parameters like temperature and pressure that control the formation of SiC thin films. researchgate.netnih.gov

A key aspect of these simulations is the development and validation of reaction mechanisms for MTS decomposition and subsequent SiC growth. nih.gov For instance, one study successfully coupled an MTS decomposition model with a SiC growth model, and the combined model was able to accurately reproduce multiple experimental datasets. nih.gov The use of CFD enables the precise control of deposition parameters, which is a primary interest for industrial-scale production. ingentaconnect.com

A comprehensive understanding of the CVD process requires coupling the gas-phase reactions with the surface chemistry. mdpi.com The thermal decomposition of MTS in the gas phase produces a variety of intermediate species. mdpi.comacs.org A proposed mechanism for the gas-phase chemistry of SiC CVD from MTS and H₂ involves 114 reactions and approximately 50 species. acs.org Key intermediate species that contribute to SiC film formation have been identified through these models. mdpi.com

The interaction between gas-phase and surface reactions is critical, as it can influence the deposition rate and the composition of the resulting film. researchgate.net For example, the surface area to volume ratio in the reactor can control this interaction, and at a sufficiently high ratio, the deposition of free silicon can be suppressed. researchgate.net Detailed kinetic models for both homogeneous gas-phase reactions and heterogeneous surface reactions are essential for accurate CFD modeling of the SiC deposition process. osti.gov

Achieving stoichiometric SiC is crucial for its performance in electronic devices. MTS is a preferred precursor because its molecular structure contains both silicon and carbon. mdpi.com Studies have shown that stoichiometric SiC films can be produced from the decomposition of MTS in hydrogen. researchgate.netcambridge.org The composition of the deposited film is influenced by factors such as temperature and the ratio of reactants. cambridge.orgacs.org For example, at temperatures below 1500°C, silicon can be co-deposited due to the lower reactivity of carbon species. As the temperature increases, more reactive carbon molecules are formed, leading to stoichiometric SiC. cambridge.org

The addition of other gases can also influence stoichiometry and reduce defects. For instance, adding propene during the CVD process at 1300°C has been shown to produce stoichiometric SiC coatings with refined microstructures and enhanced mechanical properties. researchgate.netcambridge.org

The growth rate of SiC films from MTS is highly dependent on the deposition temperature. researchgate.netaip.org Generally, the growth rate increases with temperature up to a certain point, after which it may be limited by mass transfer in the vapor phase. researchgate.netcapes.gov.br One study found that the growth rate of SiC films increased with temperature from 1050°C to 1200°C. aip.org Another investigation identified a critical temperature of about 1300°C where the limiting kinetic process shifts from surface reactions to vapor mass transfer. researchgate.netcapes.gov.br

The concentration of MTS in the reactor also plays a significant role. The growth rate has been observed to have a linear dependence on the molar fraction of MTS when it is used as the sole precursor. diva-portal.org High growth rates, even exceeding 100 μm/h, have been achieved using MTS in a hot wall CVD reactor. researchgate.netdiva-portal.org

Below is a table summarizing the effect of temperature on SiC film thickness and crystallinity from one study:

| Deposition Temperature (°C) | Film Thickness (nm) for 30 min deposition | Raman TO Peak FWHM (cm⁻¹) |

| 1050 | 250 | 10.6 |

| 1100 | 460 | - |

| 1150 | 750 | - |

| 1200 | 820 | 7.4 |

| Data sourced from a study on porous cubic silicon carbide thin films. aip.org |